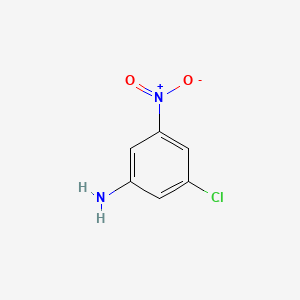

3-Chloro-5-nitroaniline

説明

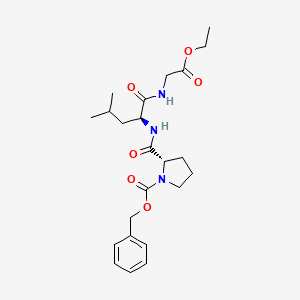

3-Chloro-5-nitroaniline is a chemical compound with the CAS Number: 5344-44-5 . It has a molecular weight of 172.57 . It is a yellow to orange to brown or yellow-green solid .

Synthesis Analysis

The synthesis of 3-Chloro-5-nitroaniline involves refluxing the product in alcohol and ammonium sulfide in water . After adding water, the product is filtered, dried, and flash chromatographed on silica gel eluting with 10% acetone-pet ether .Molecular Structure Analysis

The molecular formula of 3-Chloro-5-nitroaniline is C6H5ClN2O2 . The structure can be represented as 1S/C6H5ClN2O2/c7-4-1-5 (8)3-6 (2-4)9 (10)11/h1-3H,8H2 .Physical And Chemical Properties Analysis

3-Chloro-5-nitroaniline has a boiling point of 332.7±22.0 °C and a density of 1.494±0.06 g/cm3 . It is stored at room temperature and is a yellow to orange to brown or yellow-green solid .科学的研究の応用

Organic Crystal Growth for Nonlinear Optics

3-Chloro-5-nitroaniline: is utilized in the growth of organic crystals using techniques like the Vertical Bridgman Technique . These crystals exhibit significant nonlinear optical (NLO) properties , which are crucial for applications in optoelectronics and photonics . The crystals’ physical, chemical, and mechanical properties are meticulously characterized to optimize their use in devices like photonic waveguides and frequency-resolving optical gating .

Synthesis of Copolymers

This compound serves as a monomer in the synthesis of copolymers, particularly with aniline, to create poly(aniline-co-3-nitroaniline) . These copolymers have tunable optoelectronic properties and improved solution processability and thermal stability, making them suitable for energy storage devices , protective coatings , and electrochemical sensors .

Anticancer Agent Synthesis

3-Chloro-5-nitroaniline: is a key building block in synthesizing novel sorafenib analogues containing a quinoxalinedione ring and amide linker . These analogues exhibit cytotoxic activity against cancer cell lines like HeLa and MCF-7 , indicating potential applications in cancer treatment.

Dye and Pigment Production

The compound is used in the production of vat dyes . These dyes are known for their colorfastness and are used in textile industries to dye cotton and other cellulosic fibers.

Photographic Chemicals

3-Chloro-5-nitroaniline: plays a role in manufacturing chemicals that prevent photographs from fogging up . This application is essential in preserving the quality and longevity of photographic images.

Pharmaceutical Applications

It is involved in the synthesis of certain medicines , although specific drugs are not detailed in the search results. Its role in pharmaceuticals could be as an intermediate in the synthesis of more complex compounds with therapeutic properties.

Cutting Fluids

In industrial settings, 3-Chloro-5-nitroaniline is used to make cutting fluids . These fluids are essential for cooling and lubricating cutting tools and workpieces during machining processes.

Benzotriazole Chemicals

Lastly, it is used to produce benzotriazoles , which are compounds with applications ranging from corrosion inhibitors to ultraviolet light absorbers in sunscreen formulations.

Safety and Hazards

3-Chloro-5-nitroaniline is considered hazardous. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and avoiding dust formation .

Relevant Papers Relevant papers related to 3-Chloro-5-nitroaniline can be found at Sigma-Aldrich . These papers include peer-reviewed articles, technical documents, and similar products .

作用機序

Target of Action

Nitro compounds, including 3-chloro-5-nitroaniline, are known to interact with various biological molecules due to their reactive nature .

Mode of Action

Nitro compounds like 3-Chloro-5-nitroaniline are known to undergo various chemical reactions, including direct nucleophilic substitution and nitroarene reduction . These reactions could potentially alter the function of the compound’s targets.

Biochemical Pathways

The synthesis of anilines, including nitroanilines, involves several biochemical pathways, such as direct nucleophilic substitution and nitroarene reduction .

Pharmacokinetics

Nitro compounds generally have low water solubility and lower volatility compared to similar molecular weight compounds . These properties could impact the bioavailability of 3-Chloro-5-nitroaniline.

Result of Action

Nitro compounds can undergo various reactions that could potentially alter cellular functions .

特性

IUPAC Name |

3-chloro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAFMJXGEACRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277199 | |

| Record name | 3-chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-nitroaniline | |

CAS RN |

5344-44-5 | |

| Record name | 5344-44-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1117 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[4-(dimethylamino)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B1584214.png)